molecular formula C18H19FN2O4S B7706016 N-(3-FLUOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-(3-FLUOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B7706016
M. Wt: 378.4 g/mol
InChI Key: CQSAWRBRUBGEOL-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a pyrrolidine-1-sulfonyl group attached to a benzamide core. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-8-7-13(18(22)20-15-6-4-5-14(19)12-15)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSAWRBRUBGEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonylation: Introduction of the pyrrolidine-1-sulfonyl group.

    Methoxylation: Introduction of the methoxy group.

    Fluorination: Introduction of the fluorophenyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols

Scientific Research Applications

N-(3-FLUOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-3-(1-PYRROLIDINYL-SULFONYL)BENZAMIDE
  • N-(3-CHLOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
  • N-(3-FLUOROPHENYL)-4-HYDROXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Uniqueness

N-(3-FLUOROPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity. These features make it a valuable compound for various research applications.

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